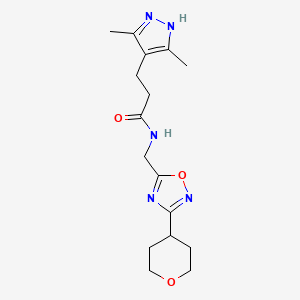

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Description

This compound is a synthetic small molecule characterized by a hybrid structure combining a 3,5-dimethylpyrazole moiety, a tetrahydro-2H-pyran-substituted 1,2,4-oxadiazole ring, and a propanamide linker. The pyrazole and oxadiazole rings are known for their roles in hydrogen bonding and enzyme inhibition, while the tetrahydro-2H-pyran group may enhance metabolic stability and solubility.

Properties

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3/c1-10-13(11(2)20-19-10)3-4-14(22)17-9-15-18-16(21-24-15)12-5-7-23-8-6-12/h12H,3-9H2,1-2H3,(H,17,22)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNBMRQJBCBVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NCC2=NC(=NO2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.

Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide depends on its specific application:

Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: It could influence signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazole-Oxadiazole/Pyran Families

The compound’s structural uniqueness lies in its combination of pharmacophores. Below is a comparative analysis with key analogs:

Key Observations:

Oxadiazole vs. Pyran : The oxadiazole ring in the target compound could offer stronger hydrogen-bonding capacity than the pyran ring in 11a, favoring enzyme inhibition .

Propanamide Linker : Unlike plant-derived extracts (e.g., C. gigantea), the synthetic propanamide linker in the target compound may optimize solubility and bioavailability, addressing limitations of natural extracts .

Bioactivity and Functional Advantages

Insecticidal Potential

While plant-derived compounds (e.g., C. gigantea extract) face challenges like low bioactive compound concentrations and variable insect cuticle penetration , the target compound’s synthetic design likely mitigates these issues. Its oxadiazole and pyrazole groups are associated with neurotoxic or growth-regulatory effects in insects, suggesting higher potency than natural analogs.

Metabolic Stability

The tetrahydro-2H-pyran group in the target compound may reduce oxidative metabolism compared to simpler pyran derivatives (e.g., 11a), extending its half-life in biological systems .

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structure, and various biological activities of this compound, drawing from diverse studies and research findings.

Chemical Structure

The compound belongs to a class of pyrazole derivatives characterized by the presence of a 1,2,4-oxadiazole moiety and a tetrahydro-pyran unit. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 3,5-dimethylpyrazole and various oxadiazole derivatives. Specific methodologies include:

- Formation of the pyrazole ring through cyclization reactions.

- Attachment of the oxadiazole moiety via nucleophilic substitution.

- Final amide bond formation with propanamide derivatives.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular:

- In vitro studies have shown that similar compounds demonstrate activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds with the pyrazole structure have been reported to inhibit the growth of E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the low µg/mL range .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives:

- Compounds structurally related to 3-(3,5-dimethyl-1H-pyrazol-4-yl) have shown cytotoxic effects in various cancer cell lines including breast cancer (MCF7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has also been documented:

- In animal models, these compounds have been shown to reduce inflammation markers such as TNF-alpha and IL-6, suggesting a potential use in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key observations include:

- Substituent Effects : The presence of electron-donating groups on the pyrazole ring enhances activity.

- Oxadiazole Influence : The oxadiazole unit appears to play a significant role in enhancing both antimicrobial and anticancer activities .

Case Studies

A few notable case studies include:

- Compound Evaluation : A study evaluating various substituted pyrazoles found that modifications at specific positions significantly impacted their antimicrobial efficacy .

- Anticancer Screening : Another investigation reported that a series of pyrazoles exhibited IC50 values comparable to standard chemotherapeutics in targeted cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a procedure adapted from pyrazole-oxadiazole hybrids uses DMF as a solvent with K₂CO₃ as a base for alkylation reactions at room temperature. Key steps include:

- Refluxing intermediates (e.g., 1,3,4-oxadiazole-2-thiol derivatives) with alkyl halides in ethanol or DMF .

- Purification via recrystallization (ethanol or DMF/EtOH mixtures) to isolate solids .

Optimization strategies: - Vary reaction time and temperature (e.g., 2–4 hours under reflux).

- Screen bases (e.g., NaH vs. K₂CO₃) to improve regioselectivity .

Q. Which spectroscopic techniques are critical for structural characterization, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions on pyrazole and oxadiazole rings. For example, the tetrahydro-2H-pyran-4-yl group shows distinct multiplet signals for axial/equatorial protons (δ 3.5–4.5 ppm) .

- LC-MS : Validate molecular ion peaks (e.g., [M+H]⁺) and monitor purity (>95% by HPLC).

- IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and stability of intermediates in the synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and activation energies for key steps (e.g., cyclization of oxadiazole intermediates). Compare DFT results (e.g., B3LYP/6-31G*) with experimental yields to identify bottlenecks .

- Reaction Path Search : Tools like AFIR (Artificial Force-Induced Reaction) can map alternative pathways, reducing trial-and-error in optimizing heterocyclic ring formation .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Reproducibility : Standardize assays (e.g., IC₅₀ measurements in triplicate) to minimize variability. For example, discrepancies in EGFR inhibition may arise from differences in cell lines (HeLa vs. MCF-7) .

- Off-Target Profiling : Use kinome-wide screening to identify non-specific interactions (e.g., via Eurofins KinaseProfiler™).

- Structural Analog Comparison : Compare bioactivity of analogs (e.g., pyrazole-triazole hybrids) to isolate functional group contributions .

Q. How can AI-driven automation improve synthesis and analysis workflows?

- Methodological Answer :

- Smart Laboratories : Integrate robotic platforms (e.g., Chemspeed) with AI tools like AlphaFold to predict ligand-protein binding while synthesizing derivatives .

- Real-Time Process Control : Use PAT (Process Analytical Technology) with inline NMR or Raman spectroscopy to adjust reaction parameters dynamically .

- Data Feedback Loops : Train ML models on historical reaction data (e.g., yield vs. solvent polarity) to recommend optimal conditions .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrazole C-H couplings) and assign stereochemistry .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbonyl group assignments in complex spectra .

- Independent Synthesis : Repeat reactions under standardized conditions to rule out batch-specific impurities .

Q. What statistical methods are appropriate for analyzing dose-dependent biological effects?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) to assess significance in apoptosis assays.

- Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomics) to identify pathways affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.